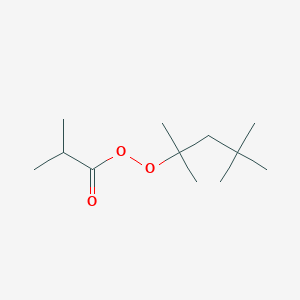
2,4,4-Trimethylpentan-2-yl 2-methylpropaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylpentan-2-yl 2-methylpropaneperoxoate is an organic peroxide compound. It is known for its role as an initiator in polymerization reactions, particularly in the production of various plastics and resins. This compound is characterized by its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentan-2-yl 2-methylpropaneperoxoate typically involves the reaction of 2,4,4-trimethylpentan-2-ol with 2-methylpropaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high yield. The process involves the continuous addition of reactants and the removal of the product, which helps in maintaining the desired reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylpentan-2-yl 2-methylpropaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Substitution: The free radicals generated can also participate in substitution reactions, replacing hydrogen atoms in other molecules.
Common Reagents and Conditions
The decomposition of this compound is often initiated by heat or light. Common reagents used in these reactions include solvents like benzene or toluene, which help in stabilizing the free radicals formed during the reaction.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which can further react to form various polymeric materials. These materials are used in the production of plastics, resins, and other polymer-based products.
Scientific Research Applications
2,4,4-Trimethylpentan-2-yl 2-methylpropaneperoxoate has several applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions, aiding in the synthesis of various polymers and copolymers.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for studying free radical reactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where controlled release of active ingredients is crucial.
Industry: It is widely used in the production of plastics, resins, and other polymer-based materials, contributing to the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylpentan-2-yl 2-methylpropaneperoxoate involves its decomposition to generate free radicals. These free radicals are highly reactive and can initiate polymerization reactions by attacking the double bonds in monomers, leading to the formation of polymer chains. The molecular targets include various monomers used in polymerization processes, and the pathways involved are primarily radical chain reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylpentan-1-ol: This compound is similar in structure but lacks the peroxide group, making it less reactive in polymerization reactions.
2,2,4-Trimethylpentane:
Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate: This compound has a similar structural motif but is used as an inhibitor in cancer metabolism research.
Uniqueness
2,4,4-Trimethylpentan-2-yl 2-methylpropaneperoxoate is unique due to its peroxide group, which imparts high reactivity and makes it an effective initiator for polymerization reactions. Its ability to generate free radicals under controlled conditions sets it apart from other similar compounds, making it valuable in both industrial and research applications.
Properties
CAS No. |
22288-39-7 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2,4,4-trimethylpentan-2-yl 2-methylpropaneperoxoate |
InChI |
InChI=1S/C12H24O3/c1-9(2)10(13)14-15-12(6,7)8-11(3,4)5/h9H,8H2,1-7H3 |
InChI Key |
MSIJNEPFXZFULB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OOC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















